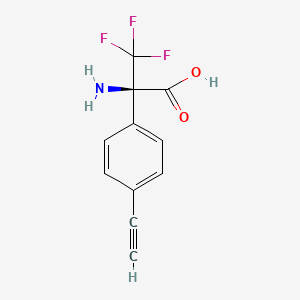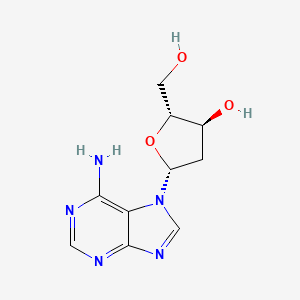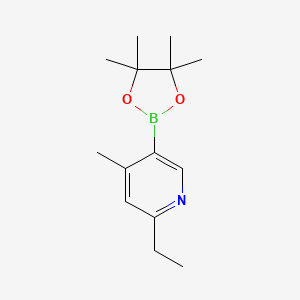
(2R)-2-amino-2-(4-ethynylphenyl)-3,3,3-trifluoropropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-2-(4-ethynylphenyl)-3,3,3-trifluoropropanoic acid is a synthetic organic compound characterized by the presence of an amino group, an ethynyl group, and a trifluoromethyl group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(4-ethynylphenyl)-3,3,3-trifluoropropanoic acid typically involves multi-step organic reactions. One common approach is the use of a Sonogashira coupling reaction to introduce the ethynyl group onto a phenyl ring. This is followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the formation of the amino acid backbone through an amination reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-amino-2-(4-ethynylphenyl)-3,3,3-trifluoropropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the amino group can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
(2R)-2-amino-2-(4-ethynylphenyl)-3,3,3-trifluoropropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2R)-2-amino-2-(4-ethynylphenyl)-3,3,3-trifluoropropanoic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can form covalent bonds with target proteins, while the trifluoromethyl group can enhance the compound’s binding affinity and stability. The amino group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-amino-2-(4-ethynylphenyl)-3,3,3-trifluoropropanoic acid: shares similarities with other amino acids and trifluoromethylated compounds.
This compound: is unique due to the presence of the ethynyl group, which is less common in similar compounds.
Uniqueness
The combination of the ethynyl, trifluoromethyl, and amino groups in this compound imparts unique chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H8F3NO2 |
|---|---|
Peso molecular |
243.18 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(4-ethynylphenyl)-3,3,3-trifluoropropanoic acid |
InChI |
InChI=1S/C11H8F3NO2/c1-2-7-3-5-8(6-4-7)10(15,9(16)17)11(12,13)14/h1,3-6H,15H2,(H,16,17)/t10-/m1/s1 |
Clave InChI |
SNWVBIFLTHPXQN-SNVBAGLBSA-N |
SMILES isomérico |
C#CC1=CC=C(C=C1)[C@@](C(=O)O)(C(F)(F)F)N |
SMILES canónico |
C#CC1=CC=C(C=C1)C(C(=O)O)(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13906424.png)

![5-nitro-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine](/img/structure/B13906447.png)
![3-Methyl-1-(8-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butan-1-one](/img/structure/B13906448.png)



![Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13906469.png)
![2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid](/img/structure/B13906471.png)
![2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13906472.png)

![1-[(4S)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one](/img/structure/B13906478.png)
